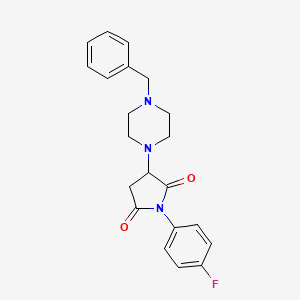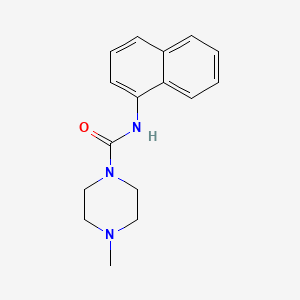
3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been used for various scientific research purposes due to its unique chemical properties.
Mecanismo De Acción
3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This compound has been shown to bind to the serotonin transporter and the norepinephrine transporter, leading to increased release of these neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. This compound has also been shown to increase locomotor activity and induce hyperactivity in rodents. This compound has been shown to have anxiogenic and anorectic effects in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. This compound has also been shown to have stimulant properties similar to amphetamines, which makes it a useful tool for studying the effects of stimulants on the central nervous system. However, this compound has several limitations for lab experiments. It has been shown to have a relatively short half-life, which means that its effects may be short-lived. This compound has also been shown to have a narrow therapeutic window, which means that it can be toxic at higher doses.
Direcciones Futuras
There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione. One direction is to study the effects of this compound on different neurotransmitter systems in the brain. Another direction is to study the long-term effects of this compound on the brain and behavior. Finally, there is a need to develop more selective and potent this compound analogs that can be used as research tools in the future.
Conclusion:
In conclusion, this compound is a synthetic compound that has been used for various scientific research purposes. It has stimulant properties similar to amphetamines and has been used as a substitute for amphetamines in research studies. This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. This compound has several advantages for lab experiments, but it also has limitations. There are several future directions for research on this compound, including studying its effects on different neurotransmitter systems in the brain and developing more selective and potent this compound analogs.
Métodos De Síntesis
The synthesis of 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione involves the reaction of 4-fluorophenylacetic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2,5-dimethylpyrrole-3,4-dicarboxylic anhydride to yield this compound.
Aplicaciones Científicas De Investigación
3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been used in various scientific research studies, including neuropharmacology, drug abuse, and toxicology. This compound has been shown to have stimulant properties similar to amphetamines, and it has been used as a substitute for amphetamines in research studies. This compound has also been used to study the effects of piperazine derivatives on the central nervous system.
Propiedades
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c22-17-6-8-18(9-7-17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNYYXXWHRRHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5142020.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5142027.png)
![5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5142032.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5142040.png)

![5-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142055.png)
![5-(3-chlorophenyl)-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-furamide](/img/structure/B5142057.png)
![5-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5142058.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5142069.png)
![ethyl 1-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5142074.png)

![2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5142089.png)
![3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5142110.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142112.png)